

An In-depth Technical Guide to the Physical Properties of Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyclohexanecarboxylate*

Cat. No.: *B105097*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate (CAS No. 3289-28-9) is a significant organic compound utilized as a raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.^[1] It is an ethyl ester formed from the condensation of cyclohexanecarboxylic acid and ethanol.^[2] A thorough understanding of its physical properties is paramount for its effective application and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the key physical characteristics of **ethyl cyclohexanecarboxylate**, complete with experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of **ethyl cyclohexanecarboxylate** are summarized in the table below. These values represent a synthesis of data from multiple sources, and where discrepancies exist, they are presented as ranges.

Physical Property	Value
Molecular Formula	C9H16O2 ^{[1][3]}
Molecular Weight	156.22 g/mol ^{[3][4]}
Appearance	Colorless liquid with a cheese-like, fruity, or winey odor ^{[5][6]}
Density	0.936 - 0.978 g/cm ³ at 20°C ^{[1][2][7]}
Boiling Point	194 - 197.1°C at 760 mmHg ^{[1][7][8]}
Melting Point	Not available ^{[6][9]}
Refractive Index	1.442 - 1.454 at 20°C ^{[1][2][7]}
Solubility	Insoluble in water; soluble in alcohol and fat ^{[1][2][7]}
Vapor Pressure	0.385 mmHg at 25°C ^{[8][10]}
Flash Point	68.33 - 68.5°C ^{[7][8]}

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for measuring the key properties of liquid compounds like **ethyl cyclohexanecarboxylate**.

Determination of Density

The density of a liquid can be determined using a variety of methods, including the use of a graduated cylinder, pycnometer (density bottle), or a hydrometer.^[11] A common and straightforward laboratory method is as follows:

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer

- Thermometer

Procedure:

- Carefully weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass (m1).[11]
- Add a known volume (V) of **ethyl cyclohexanecarboxylate** to the graduated cylinder or fill the pycnometer to its calibrated volume.[11]
- Reweigh the container with the liquid and record the new mass (m2).[11]
- Measure the temperature of the liquid.
- The mass of the liquid (m) is calculated as $m = m_2 - m_1$.
- The density (ρ) is then calculated using the formula: $\rho = m/V$.[11]
- For higher accuracy, repeat the measurement multiple times and calculate the average.[12]

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity. A common laboratory method for determining the boiling point is distillation or the micro-boiling point method.[13][14]

Apparatus:

- Distillation flask or a small test tube
- Condenser (for distillation)
- Heating mantle or oil bath
- Thermometer
- Capillary tube (for micro method)

Procedure (Micro-Boiling Point Method):

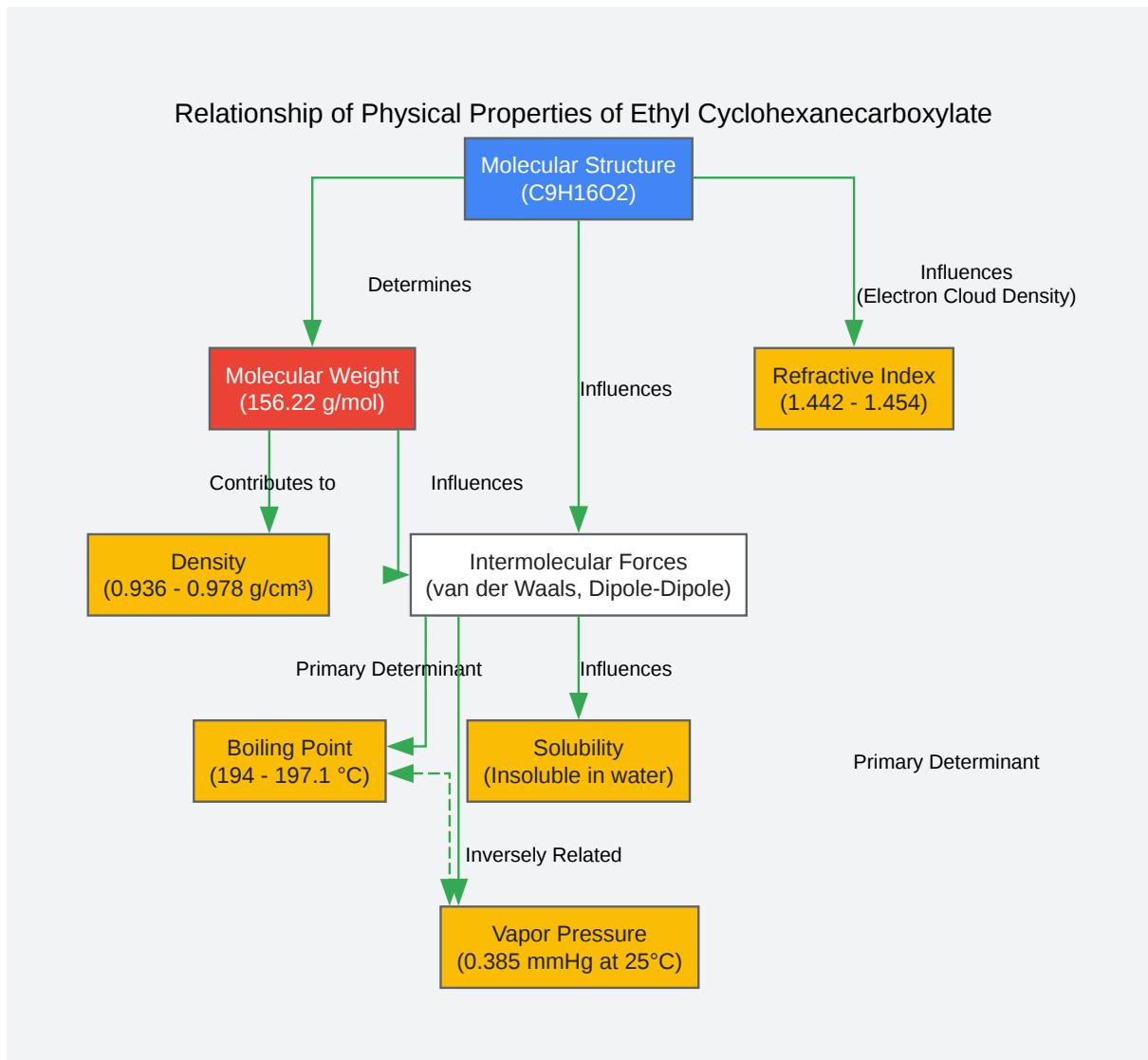
- Place a small amount of **ethyl cyclohexanecarboxylate** into a small test tube.
- Invert a sealed-end capillary tube into the test tube containing the liquid.[\[15\]](#)
- Attach the test tube to a thermometer and place the assembly in a heating bath.
- Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[\[14\]](#)
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[\[14\]](#)[\[16\]](#)

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent when it enters the substance. It is a characteristic property that is useful for identification and purity assessment. [\[17\]](#) An Abbe refractometer is commonly used for this measurement.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper


Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the instrument using a standard liquid with a known refractive index.
- Using a dropper, place a few drops of **ethyl cyclohexanecarboxylate** onto the surface of the measuring prism.

- Close the prisms and allow the liquid to spread into a thin film.
- Allow the sample to equilibrate to the desired temperature, typically 20°C, by circulating water from a constant temperature bath.
- Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- Read the refractive index value from the instrument's scale.[\[17\]](#)

Visualization of Property Relationships

The following diagram illustrates the logical relationships between the fundamental molecular properties and the macroscopic physical properties of **ethyl cyclohexanecarboxylate**.

[Click to download full resolution via product page](#)

Caption: Logical flow from molecular structure to macroscopic physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl cyclohexanecarboxylate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [[fishersci.com](#)]
- 2. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 3. Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9 - iChemical [[ichemical.com](#)]
- 4. 3289-28-9|Ethyl cyclohexanecarboxylate|BLD Pharm [[bldpharm.com](#)]
- 5. echemi.com [[echemi.com](#)]
- 6. Showing Compound Ethyl cyclohexanecarboxylate (FDB011176) - FooDB [[foodb.ca](#)]
- 7. ethyl cyclohexyl carboxylate, 3289-28-9 [[thegoodscentscompany.com](#)]
- 8. Ethyl Cyclohexanecarboxylate | 3289-28-9 [[chemnet.com](#)]
- 9. chemsynthesis.com [[chemsynthesis.com](#)]
- 10. chembk.com [[chembk.com](#)]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [[docbrown.info](#)]
- 12. chem.libretexts.org [[chem.libretexts.org](#)]
- 13. vernier.com [[vernier.com](#)]
- 14. uomus.edu.iq [[uomus.edu.iq](#)]
- 15. byjus.com [[byjus.com](#)]
- 16. Video: Boiling Points - Concept [[jove.com](#)]
- 17. Refractive index - Wikipedia [[en.wikipedia.org](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl Cyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105097#physical-properties-of-ethyl-cyclohexanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com